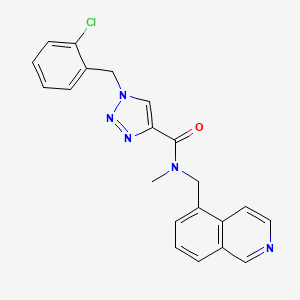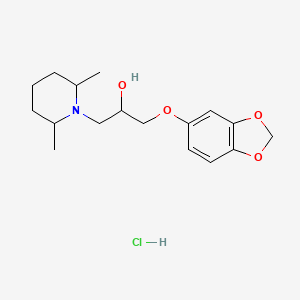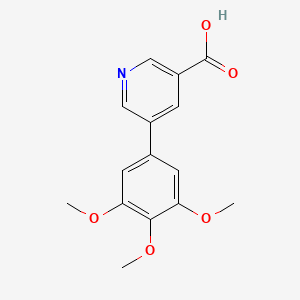![molecular formula C23H25N3O3 B5001897 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5001897.png)
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPO is a pyridazinone derivative, and it is a selective inhibitor of the protein kinase C (PKC) family of enzymes.
作用機序
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide selectively inhibits the PKC family of enzymes by binding to the ATP binding site of the enzyme. PKC enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity by inhibiting PKCε, which is involved in insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of PKC enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity by inhibiting PKCε, which is involved in insulin resistance. This compound reduces inflammation and oxidative stress in the brain, leading to neuroprotection.
実験室実験の利点と制限
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments. It is a selective inhibitor of PKC enzymes, making it a useful tool for studying the role of PKC enzymes in various cellular processes. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. This compound also has potential toxicity, and its effects on non-targeted enzymes and proteins are not well understood.
将来の方向性
There are several future directions for the research on 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide. One potential direction is to develop more potent and selective inhibitors of PKC enzymes based on the structure of this compound. Another direction is to study the effects of this compound on other cellular processes and diseases. This compound has potential in treating various diseases such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its therapeutic potential. Finally, the development of new delivery methods for this compound could enhance its efficacy and reduce potential toxicity.
合成法
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process, starting with the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazine. This compound is then reacted with 2-methoxybenzoyl chloride to form this compound. The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also has potential in treating diabetes by improving insulin sensitivity and reducing inflammation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-5-20(23(28)24-19-8-6-7-9-21(19)29-4)26-22(27)13-12-18(25-26)17-14-15(2)10-11-16(17)3/h6-14,20H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYRXGHCPHIYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5001829.png)
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5001837.png)
![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![N~2~-(2-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001859.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide](/img/structure/B5001867.png)
![1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001882.png)



![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5001905.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-[(dimethylamino)methyl]-N-methyl-2-furamide](/img/structure/B5001912.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5001914.png)
![2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)